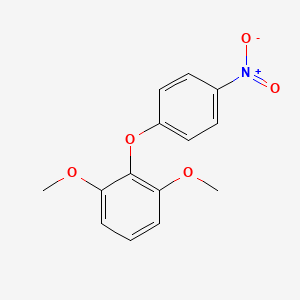
1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene is an organic compound characterized by the presence of a nitro group and a dimethoxyphenoxy group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene typically involves the reaction of 2,6-dimethoxyphenol with 4-nitrochlorobenzene. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction conditions usually include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving nitro and methoxy groups. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: Research into the potential medicinal properties of derivatives of this compound is ongoing. It may serve as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene involves its interaction with specific molecular targets, depending on the context of its use. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps, leading to the formation of an amino group. The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
The pathways involved in these reactions include electron transfer, nucleophilic attack, and protonation-deprotonation steps. The specific mechanism depends on the reaction conditions and the reagents used.
Comparación Con Compuestos Similares
1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene can be compared with similar compounds such as:
1-(2,6-Dimethoxyphenoxy)-4-chlorobenzene: This compound has a chlorine atom instead of a nitro group. It undergoes similar substitution reactions but has different reactivity due to the presence of the chlorine atom.
1-(2,6-Dimethoxyphenoxy)-4-aminobenzene: This compound has an amino group instead of a nitro group. It is more reactive in nucleophilic substitution reactions and can participate in different types of chemical reactions compared to the nitro derivative.
2-(2,6-Dimethoxyphenoxy)-1-phenylethanol: This compound has an additional phenylethanol group.
The uniqueness of this compound lies in its combination of a nitro group and dimethoxyphenoxy group, which imparts specific reactivity and properties that are valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H13NO5 |
|---|---|
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
1,3-dimethoxy-2-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C14H13NO5/c1-18-12-4-3-5-13(19-2)14(12)20-11-8-6-10(7-9-11)15(16)17/h3-9H,1-2H3 |
Clave InChI |
AKXSXKSVDZTBTN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


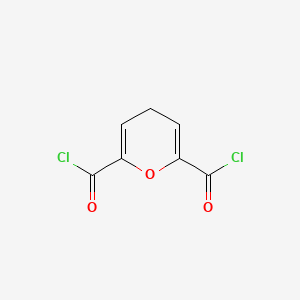
![[(4-Methoxybutoxy)methyl]benzene](/img/structure/B13957844.png)
![6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13957855.png)
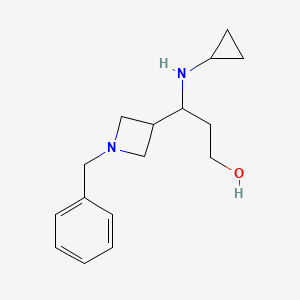
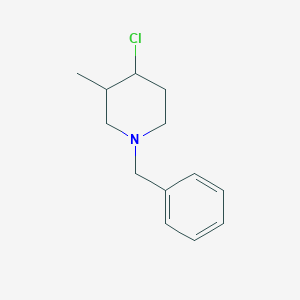



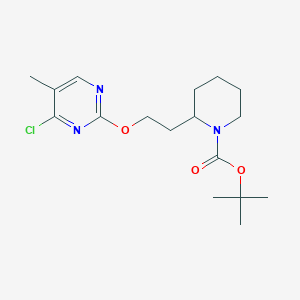
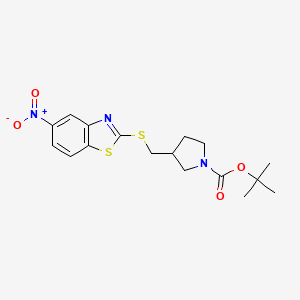
![6-(2-Hydroxyethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13957893.png)
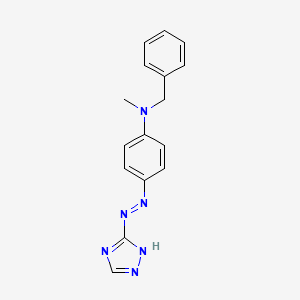
![5-Bromo-N-[2-(4-morpholinyl)ethyl]-1H-indazol-3-amine](/img/structure/B13957901.png)

